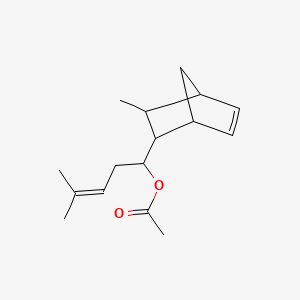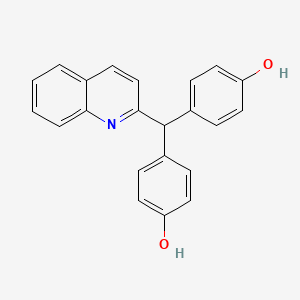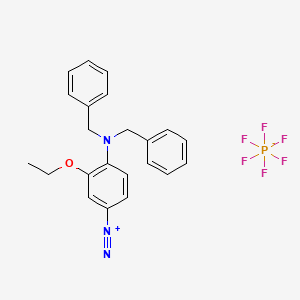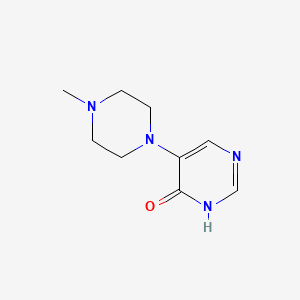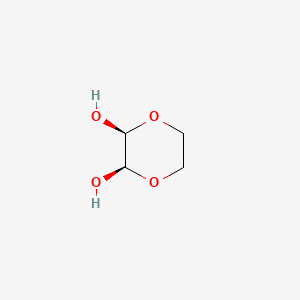
1,4-Dioxane-2,3-diol, cis-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Dioxane-2,3-diol, cis-: is a chemical compound with the molecular formula C4H8O4 It is a vicinal diol, meaning it has two hydroxyl groups (-OH) attached to adjacent carbon atoms within a dioxane ring The cis- configuration indicates that the hydroxyl groups are on the same side of the ring
準備方法
Synthetic Routes and Reaction Conditions: 1,4-Dioxane-2,3-diol, cis- can be synthesized through several methods. One common approach involves the reaction of 1,4-dioxane with an oxidizing agent to introduce hydroxyl groups at the 2 and 3 positions. Another method includes the use of oxetan-3-ols as 1,2-bis-electrophiles in a Brønsted-Acid-Catalyzed synthesis .
Industrial Production Methods: Industrial production of 1,4-Dioxane-2,3-diol, cis- typically involves large-scale oxidation reactions under controlled conditions to ensure high yield and purity. The specific details of these methods are often proprietary to the manufacturing companies.
化学反応の分析
Types of Reactions: 1,4-Dioxane-2,3-diol, cis- undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex molecules.
Reduction: It can be reduced to simpler diols or alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Such as hydrogen peroxide or peroxycarboxylic acids.
Reducing Agents: Such as lithium aluminum hydride (LiAlH4).
Catalysts: Brønsted acids like triflic acid (HOTf) for specific reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or aldehydes, while reduction can yield simpler alcohols.
科学的研究の応用
1,4-Dioxane-2,3-diol, cis- has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound’s unique stereochemistry makes it useful in studying enzyme-substrate interactions and other biochemical processes.
Industry: Used in the production of polymers and other materials with specific properties
作用機序
The mechanism by which 1,4-Dioxane-2,3-diol, cis- exerts its effects involves its hydroxyl groups and the dioxane ring. The hydroxyl groups can participate in hydrogen bonding and other interactions, while the dioxane ring provides structural stability. These properties make it a versatile compound in various chemical and biological processes .
類似化合物との比較
1,3-Dioxane-5,5-dimethanol: Another dioxane derivative with different hydroxyl group positions.
1,2-Dioxolane: A related compound with a different ring structure.
1,4-Dioxane: The parent compound without hydroxyl groups.
Uniqueness: 1,4-Dioxane-2,3-diol, cis- is unique due to its specific stereochemistry and the presence of vicinal diols. This configuration allows for unique interactions and reactions that are not possible with other similar compounds .
特性
CAS番号 |
67907-43-1 |
|---|---|
分子式 |
C4H8O4 |
分子量 |
120.10 g/mol |
IUPAC名 |
(2R,3S)-1,4-dioxane-2,3-diol |
InChI |
InChI=1S/C4H8O4/c5-3-4(6)8-2-1-7-3/h3-6H,1-2H2/t3-,4+ |
InChIキー |
YLVACWCCJCZITJ-ZXZARUISSA-N |
異性体SMILES |
C1CO[C@@H]([C@@H](O1)O)O |
正規SMILES |
C1COC(C(O1)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


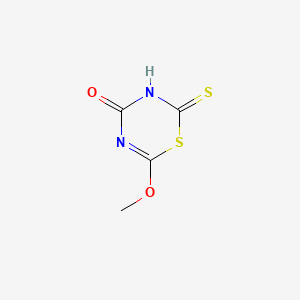
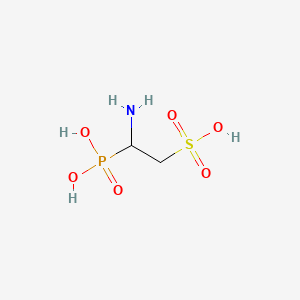
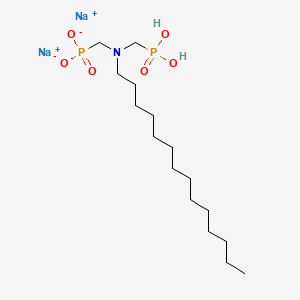
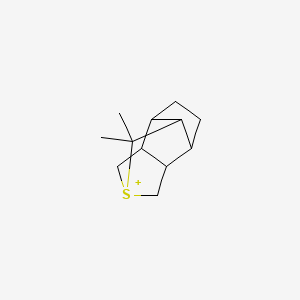
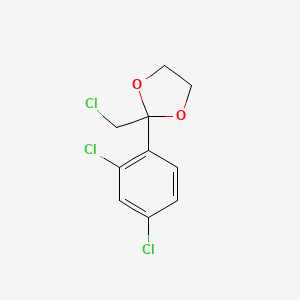
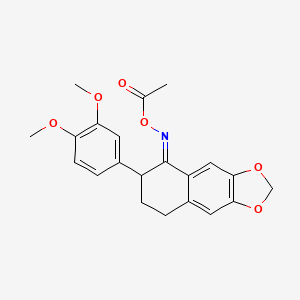

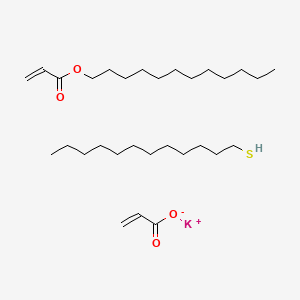
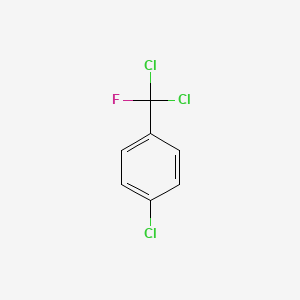
![N-[3-[(3-fluorophenyl)methylamino]-2-hydroxypropyl]benzamide](/img/structure/B15180701.png)
